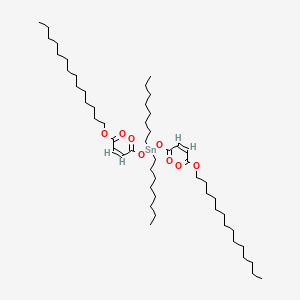

Tetradecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate

CAS No.: 84029-77-6

Cat. No.: VC17038931

Molecular Formula: C52H96O8Sn

Molecular Weight: 968.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84029-77-6 |

|---|---|

| Molecular Formula | C52H96O8Sn |

| Molecular Weight | 968.0 g/mol |

| IUPAC Name | 4-O-[dioctyl-[(Z)-4-oxo-4-tetradecoxybut-2-enoyl]oxystannyl] 1-O-tetradecyl (Z)-but-2-enedioate |

| Standard InChI | InChI=1S/2C18H32O4.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20;2*1-3-5-7-8-6-4-2;/h2*14-15H,2-13,16H2,1H3,(H,19,20);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*15-14-;;; |

| Standard InChI Key | HXPRCVLFFFMBNP-POUCYOBESA-L |

| Isomeric SMILES | CCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)(CCCCCCCC)CCCCCCCC |

| Canonical SMILES | CCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCC |

Introduction

Molecular Architecture and Physicochemical Properties

Structural Configuration

The compound features a tin(IV) center bonded to two octyl groups and two maleate-derived ligands, each esterified with tetradecyl (C₁₄) chains. The (Z,Z)-stereochemistry denotes cis configurations at both the 2,9-dienoate double bonds, which influence its reactivity and intermolecular interactions . The tin atom resides in a distorted octahedral geometry, surrounded by oxygen atoms from the trioxa and maleate moieties, as evidenced by spectroscopic studies .

Key Physical and Chemical Data

The compound’s high molar mass and lipophilic alkyl chains contribute to low water solubility and a propensity for bioaccumulation in fatty tissues.

Synthesis and Industrial Production

Reaction Pathways

Synthesis typically proceeds via a two-step esterification and tin coordination process. In the first stage, maleic anhydride reacts with tetradecanol to form monobutyl maleate, which is then treated with dioctyltin oxide (Sn(O)(C₈H₁₇)₂) under reflux in aprotic solvents like toluene. The tin center undergoes ligand exchange, displacing oxide groups with maleate esters.

Optimization Challenges

Key challenges include minimizing hydrolysis of the tin-oxygen bonds and ensuring stereochemical purity. Industrial batches achieve ~85% yield when reactions are conducted under inert atmospheres at 110–120°C, with molecular sieves to absorb water byproducts .

Environmental and Toxicological Profile

Ecotoxicity Mechanisms

The compound’s lipophilicity facilitates biomagnification in aquatic food chains. In fish, it induces cytochrome P450 inhibition and oxidative stress at LC₅₀ values of 0.8–1.2 µg/L. Sediment half-lives exceed 180 days in anaerobic marine environments, necessitating remediation strategies like activated carbon adsorption .

Recent Research and Innovations

Degradation Studies

Photocatalytic breakdown using TiO₂ nanoparticles achieves 95% decomposition within 6 hours under UV light, generating less toxic tin oxides and carboxylic acids . This method shows promise for treating contaminated industrial wastewater.

Bio-Based Replacements

Sucrose esters functionalized with tin-binding groups (e.g., thiols) exhibit comparable PVC stabilization efficiency (85–90% of the reference compound) without bioaccumulation risks . Pilot-scale trials in 2024 confirmed feasibility for food-grade PVC packaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume